2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
“2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride” is a product used for proteomics research . It has a molecular formula of C10H13ClN4 and a molecular weight of 224.69 .
Synthesis Analysis
The synthesis of 2H-1,2,3-triazoles, such as “this compound”, often involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is also described .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, which is a renowned scaffold that is simple to conjugate with additional heterocyclic groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C10H13ClN4 and a molecular weight of 224.69 .Scientific Research Applications
Antimicrobial Activities
The synthesis of novel triazole derivatives, including those similar in structure to "2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride," has been a focus of research due to their potential antimicrobial properties. For instance, Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, demonstrating that these compounds could possess good or moderate activities against various microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).
Antifungal and Cytotoxic Activity
Similarly, research into the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which share a core triazole component with "this compound," has shown these compounds to exhibit notable antifungal and cytotoxic activities. Noolvi et al. (2014) synthesized a series of these derivatives and found that some exhibited good antibacterial activity and cytotoxic properties in vitro (M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, & Azit Zambre, 2014).
Organic Light-Emitting Diodes (OLEDs)
The application of triazole derivatives extends into the field of electronics, specifically in the development of organic light-emitting diodes (OLEDs). Ge et al. (2008) explored the use of bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties for the fabrication of phosphorescent OLEDs. This research indicates the potential for triazole-containing compounds in enhancing the efficiency of electronic devices (Z. Ge, T. Hayakawa, S. Ando, M. Ueda, T. Akiike, H. Miyamoto, Toru Kajita, & M. Kakimoto, 2008).
Corrosion Inhibition
In the field of corrosion science, Kaya et al. (2016) conducted a study on the corrosion inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron, utilizing quantum chemical parameters and molecular dynamics simulations. This research suggests the potential of triazole derivatives in corrosion inhibition applications, demonstrating the versatility of these compounds in various scientific and industrial contexts (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, & M. Saracoglu, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2-phenyltriazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10;;/h1-5,8H,6-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVAKIEPPJIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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